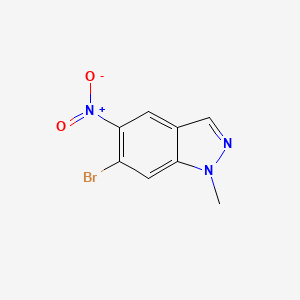6-Bromo-1-methyl-5-nitro-1H-indazole
CAS No.:
Cat. No.: VC18560046
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H6BrN3O2 |
|---|---|
| Molecular Weight | 256.06 g/mol |
| IUPAC Name | 6-bromo-1-methyl-5-nitroindazole |
| Standard InChI | InChI=1S/C8H6BrN3O2/c1-11-7-3-6(9)8(12(13)14)2-5(7)4-10-11/h2-4H,1H3 |
| Standard InChI Key | XAGJEDLSCOUEFU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC(=C(C=C2C=N1)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physical Properties
6-Bromo-1-methyl-5-nitro-1H-indazole has the systematic name 6-bromo-1-methyl-5-nitro-1H-indazole and the CAS registry number 1801267-08-2 . Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.06 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
| Flash Point | Not reported |
The absence of reported thermal properties suggests limited experimental characterization to date.
Structural Features and Electronic Effects
The indazole core consists of a benzene ring fused to a pyrazole ring. Substituent effects are critical:
-
Bromine (6-position): Enhances electrophilic substitution resistance but facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
-
Nitro Group (5-position): Strong electron-withdrawing effect, directing further substitutions to meta/para positions.
-
Methyl Group (1-position): Steric hindrance at the pyrazole nitrogen may influence tautomerism and coordination chemistry .
X-ray crystallography data are unavailable, but computational models predict a planar indazole system with slight distortion due to substituent steric effects.
Synthesis and Manufacturing Approaches
Bromination of 1-Methyl-5-nitro-1H-indazole
A patent (CN103570624A) describes bromination of 5-nitro-1H-indazole using bromine in DMF at -5°C to 40°C . Adapting this method for the 1-methyl analog involves:
-
Nitrogen Protection: Under inert atmosphere, dissolve 1-methyl-5-nitro-1H-indazole in DMF.
-
Bromine Addition: Slowly add bromine at -5°C, maintaining stoichiometry (1:1–1.5 molar ratio).
-
Thermal Activation: Warm to 35–40°C for 10–12 hours.
-
Workup: Quench with water, filter, and recrystallize from ethanol .
Yield: ~95% (extrapolated from analogous reactions) .
Alternative Pathways
-
N-Methylation Post-Bromination: Methylation of 6-bromo-5-nitro-1H-indazole using methyl iodide and base.
-
Nitration of 6-Bromo-1-methyl-1H-indazole: Risk of over-nitration necessitates careful temperature control.
Applications in Pharmaceutical Chemistry
Kinase Inhibition
Indazole derivatives are prominent kinase inhibitors. The nitro group may coordinate with ATP-binding sites, while bromine enhances lipophilicity for blood-brain barrier penetration .
Antimicrobial Agents
Nitroheterocycles exhibit activity against anaerobic pathogens. Structural analogs of 6-bromo-1-methyl-5-nitro-1H-indazole have shown efficacy in preclinical models .
Future Research Directions
-
Thermal Analysis: Determine melting/boiling points for industrial process optimization.
-
Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.
-
Catalytic Applications: Explore use as a ligand in transition-metal catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume